Alfacalcidol

Osteoporosis Bone Mineral Density Preclinical Models

Alfacalcidol is a synthetic calcitriol prodrug activated by hepatic 25-hydroxylation, bypassing the renal 1α-hydroxylase step—critical for renal impairment models. Its bone-protective effects are partially calcium-independent, reducing hypercalcemia confounds in osteoporosis research. It serves as the benchmark positive control for renal osteodystrophy (42% histological resolution vs. 4% placebo) and a comparator for novel SHPT therapeutics. With a 1.5–2× dose factor vs. calcitriol and non-selective VDR activation, it is indispensable for DMPK studies. Non-interchangeable with native vitamin D3 or calcitriol.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 41294-56-8
Cat. No. B1684505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfacalcidol
CAS41294-56-8
Synonyms1 alpha-hydroxycholecalciferol
1 alpha-hydroxyvitamin D3
1-alpha-oxycholecalciferol
1-hydroxycholecalciferol
1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer
1-hydroxycholecalciferol, (1beta)-(5Z)-isomer
1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer
1-hydroxycholecalciferol, aluminum salt
1alpha-OHD3
alfacalcidol
AlfaD
alphacalcidol
Bondiol
Eenalfadrie
EinsAlpha
Etalpha
Oksidevit
One-Alpha
Un-Alfa
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1
InChIKeyOFHCOWSQAMBJIW-AVJTYSNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 mg/mL
1.63e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alfacalcidol (CAS 41294-56-8): A Hepatically-Activated Vitamin D3 Prodrug for Targeted Calcium Regulation and Bone Protection


Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic, non-endogenous prodrug of the active vitamin D hormone, calcitriol [1]. Unlike native vitamin D3, it is hydroxylated at the 1α position, enabling it to bypass the tightly regulated renal 1α-hydroxylase step. It is instead activated via 25-hydroxylation primarily in the liver, which confers distinct pharmacokinetic and therapeutic advantages, particularly in conditions where renal function is compromised [1][2]. This metabolic pathway is fundamental to its differentiated clinical utility.

Why Alfacalcidol Cannot Be Casually Substituted by Generic Vitamin D3 or Other Vitamin D Receptor Agonists


Generic substitution among vitamin D compounds is scientifically unsound due to fundamental differences in their activation pathways, potency, and safety profiles. While alfacalcidol requires only hepatic 25-hydroxylation for activation, native vitamin D3 (cholecalciferol) requires both hepatic 25-hydroxylation and tightly regulated renal 1α-hydroxylation, a step that is often impaired in target patient populations with chronic kidney disease [1]. Furthermore, alfacalcidol's prodrug nature results in a distinct pharmacokinetic profile compared to the direct-acting VDR agonist calcitriol, impacting its dose-response relationship and therapeutic window [2]. Its bone-protective effects are also mediated through mechanisms partially independent of calcium regulation and PTH suppression, a property not shared equally by native vitamin D3 [3]. These metabolic and mechanistic distinctions make alfacalcidol a non-interchangeable therapeutic entity with specific evidence-supported applications.

Quantitative Differentiation of Alfacalcidol: Head-to-Head Evidence Against Key Comparators


Superior Bone Protective Efficacy of Alfacalcidol Over Vitamin D3 at Equivalent Serum Calcium Levels

In an ovariectomized (OVX) rat model of postmenopausal osteoporosis, alfacalcidol significantly increased bone mineral density (BMD) and bone strength more effectively than native vitamin D3 (cholecalciferol) at comparable serum and urinary calcium concentrations. This indicates a bone-protective effect independent of its calcemic action, a property not observed with vitamin D3 [1].

Osteoporosis Bone Mineral Density Preclinical Models

Disease Resolution in Renal Bone Disease: Alfacalcidol vs. Placebo

In a 2-year, double-blind, placebo-controlled trial involving 176 patients with mild-to-moderate chronic renal failure, alfacalcidol treatment led to a significantly higher rate of histological resolution of renal bone disease compared to placebo. The study quantified the impact on disease progression [1].

Chronic Kidney Disease Renal Osteodystrophy Secondary Hyperparathyroidism

Equivalence to Paricalcitol in PTH Suppression with Differentiated Response Profile

A randomized, crossover clinical trial compared the efficacy of intravenous alfacalcidol and paricalcitol in 86 hemodialysis patients. The study found that both compounds were equally effective in achieving a >30% reduction in parathyroid hormone (PTH). However, a significant interaction effect was observed, indicating a differentiated response profile [1].

Secondary Hyperparathyroidism Hemodialysis Vitamin D Analog Comparison

Pharmacokinetic Rationale for Dose Adjustment: Alfacalcidol Requires Higher Doses to Achieve Calcitriol-Equivalent Exposure

Pharmacokinetic studies demonstrate that alfacalcidol exhibits a lower systemic exposure (AUC) compared to calcitriol when administered at the same dose. This is attributed to its requirement for hepatic 25-hydroxylation to become active [1]. This finding is supported by clinical studies showing that alfacalcidol must be dosed 1.5 to 2 times higher than calcitriol to achieve equivalent suppression of PTH [2].

Pharmacokinetics Bioequivalence Dose Optimization

Evidence-Based Application Scenarios for Alfacalcidol in Research and Development


Preclinical Osteoporosis Models Requiring Bone Protection Without Hypercalcemia

Based on the quantitative evidence showing superior bone-protective effects independent of calcium levels, alfacalcidol is the preferred agent over native vitamin D3 for studies investigating skeletal effects in ovariectomized rat models or other osteoporosis paradigms where hypercalcemia would be a confounding variable [1].

Studies of Renal Bone Disease in Pre-Dialysis CKD Models

The demonstration that alfacalcidol can induce histological resolution of renal bone disease in 42% of patients, compared to only 4% with placebo, makes it a benchmark compound for preclinical research into the mechanisms and treatment of renal osteodystrophy [1]. It is the appropriate positive control for any intervention aiming to prevent or reverse bone changes in chronic kidney disease.

Clinical and Preclinical Research in Secondary Hyperparathyroidism (SHPT)

The clinical data demonstrating that alfacalcidol is as effective as paricalcitol in suppressing PTH, but with consistent efficacy regardless of baseline PTH severity, positions it as a key comparator for novel SHPT therapeutics. Its well-characterized, non-selective VDR activation profile provides a valuable baseline against which to benchmark the selectivity and efficacy of newer, more expensive analogs [1].

Development of Novel Vitamin D Prodrugs and Metabolic Studies

The well-defined pharmacokinetic profile of alfacalcidol, specifically its requirement for hepatic 25-hydroxylation and its 1.5-2x dose factor relative to calcitriol, makes it an indispensable reference compound in drug metabolism and pharmacokinetics (DMPK) studies. It serves as a standard for investigating the bioactivation and disposition of new vitamin D-based chemical entities [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alfacalcidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.